![molecular formula C8H16ClN B2462962 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride CAS No. 2094530-61-5](/img/structure/B2462962.png)
2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride
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Overview
Description
“2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride” is an organic compound . It has a molecular weight of 161.67 . The IUPAC name for this compound is 2-(2-bicyclo[3.1.0]hexanyl)ethanamine; hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives a key homochiral bicycle [3.1.0]hexan-1-ol . This process has been successfully demonstrated on a multi-kilogram scale .Molecular Structure Analysis
The molecular structure of “2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride” can be represented by the InChI code: 1S/C8H15N.ClH/c9-4-3-6-1-2-7-5-8(6)7;/h6-8H,1-5,9H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine hydrochloride” are not available, related compounds have been studied. For example, 2-Alkynyl-1-cycloalkenecarbaldehydes, in the presence of gold catalysts, undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates which react with a double bond to form the corresponding cyclopropanes .Physical And Chemical Properties Analysis
The compound appears as a powder . It should be stored at room temperature . The chemical formula of the compound is C8H16ClN .Scientific Research Applications
- Key Intermediate : The synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, leading to the formation of the homochiral bicycle [3.1.0]hexan-1-ol. This intermediate can be further oxidized to the desired ketone. Notably, this process has been successfully demonstrated on a multi-kilogram scale .
Catalysis and Organic Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-4-3-6-1-2-7-5-8(6)7;/h6-8H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDKRZKDNKHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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